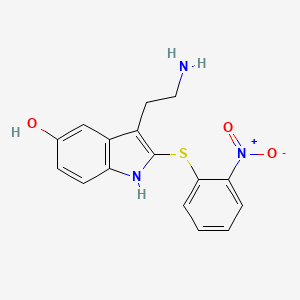
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with an aminoethyl group and a nitrophenylsulfanyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrophenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Aminoethyl Group: This can be achieved through alkylation reactions using ethylene diamine or similar reagents.
Attachment of the Nitro-phenylsulfanyl Group: This step might involve nucleophilic substitution reactions where a nitrophenylsulfanyl group is introduced to the indole core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group or the indole core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can participate in various substitution reactions, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique chemical structure.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro and amino groups could play crucial roles in these interactions, potentially affecting cellular signaling or metabolic processes.
相似化合物的比较
Similar Compounds
3-(2-Amino-ethyl)-1H-indol-5-ol: Lacks the nitrophenylsulfanyl group.
2-(2-Nitro-phenylsulfanyl)-1H-indol-5-ol: Lacks the aminoethyl group.
3-(2-Amino-ethyl)-2-phenylsulfanyl-1H-indol-5-ol: Lacks the nitro group.
Uniqueness
The presence of both the aminoethyl and nitrophenylsulfanyl groups in 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
属性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-(2-nitrophenyl)sulfanyl-1H-indol-5-ol |
InChI |
InChI=1S/C16H15N3O3S/c17-8-7-11-12-9-10(20)5-6-13(12)18-16(11)23-15-4-2-1-3-14(15)19(21)22/h1-6,9,18,20H,7-8,17H2 |
InChI 键 |
PSKMWGNUJFDASO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C3=C(N2)C=CC(=C3)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


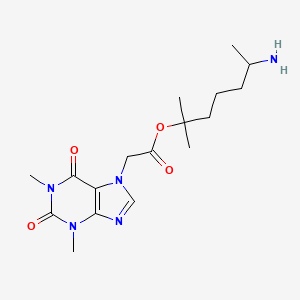
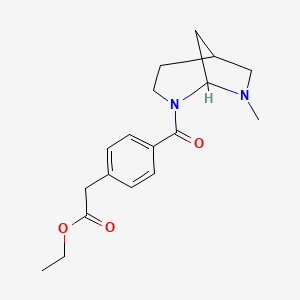
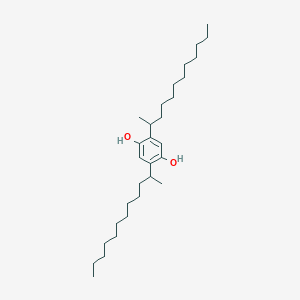

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
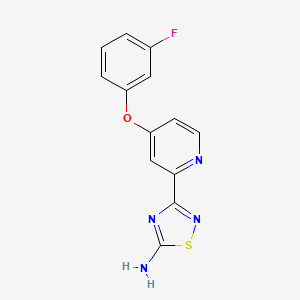
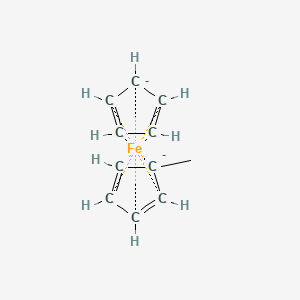
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
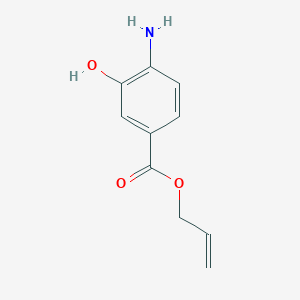
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
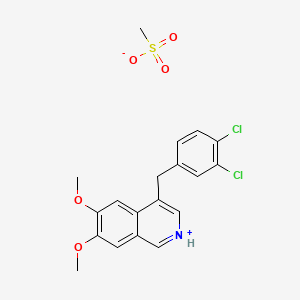
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

